Disperse Orange 3 methacrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Personal Protective Equipment

Disperse Orange 3 methacrylamide is used in the production of personal protective equipment. This includes items such as dust masks and eyeshields . The specific methods of application or experimental procedures would involve the integration of Disperse Orange 3 methacrylamide into the manufacturing process of the protective equipment.

Photonic & Optical Materials

Disperse Orange 3 methacrylamide is used in the field of photonic and optical materials . It’s used in the creation of materials that have applications in various areas of photonics, including optical data storage, optical computing, and telecommunications .

Disperse Orange 3 methacrylamide is a synthetic organic compound characterized by its vibrant orange-yellow to red powder appearance. Its chemical formula is , with a CAS Number of 58142-15-7. The compound is primarily utilized in dyeing processes and polymer synthesis due to its reactive methacrylamide functional group, which allows for copolymerization with other monomers .

As with most chemicals, it is advisable to handle Disperse Orange 3 methacrylamide with care. Information on specific hazards is limited, but potential concerns include:

- Polymerization: The methacrylamide group can participate in free radical polymerization, forming poly(Disperse Orange 3 methacrylamide). This reaction typically occurs under heat or UV light, leading to the formation of polymers that retain the color properties of the original dye .

- Substitution Reactions: The nitrogen atoms in the compound can act as nucleophiles, allowing for substitution reactions with electrophiles, which can modify its properties and applications .

Disperse Orange 3 methacrylamide can be synthesized through several methods:

- Direct Reaction: The compound can be produced by reacting Disperse Orange 3 with methacryloyl chloride in the presence of a base such as triethylamine. This method allows for the introduction of the methacrylamide group directly onto the dye structure.

- Polymerization Techniques: In some cases, polymerization processes involving Disperse Orange 3 and other monomers can yield poly(Disperse Orange 3 methacrylamide) through radical initiation methods .

Disperse Orange 3 methacrylamide has several applications:

- Dyeing Agent: It is widely used as a dye in synthetic fibers, particularly polyester, due to its excellent solubility and colorfastness.

- Polymer Production: The compound serves as a monomer in the production of colored polymers for various applications, including coatings and plastics.

- Research: It is utilized in experimental settings for studying polymerization processes and dye behavior in different environments .

Interaction studies involving Disperse Orange 3 methacrylamide focus primarily on its behavior in polymer systems and its interaction with various substrates during dyeing processes. Research indicates that its incorporation into polymer matrices can enhance color retention and stability under various conditions. Additionally, studies have explored its interactions with biological systems to assess potential toxicity and environmental impact .

Several compounds exhibit structural similarities to Disperse Orange 3 methacrylamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Disperse Orange 3 acrylamide | Lacks the methacrylamide group; used similarly in dyeing. | |

| Disperse Red 1 | Different color properties; used for similar applications but with distinct chemical reactivity. | |

| Disperse Yellow 54 | Contains additional functional groups affecting solubility and dyeing properties. |

Disperse Orange 3 methacrylamide stands out due to its unique combination of vibrant color properties and reactive functional groups that facilitate copolymerization, making it particularly valuable in both dyeing and polymer synthesis applications .

Atomic Composition and Bonding Configuration

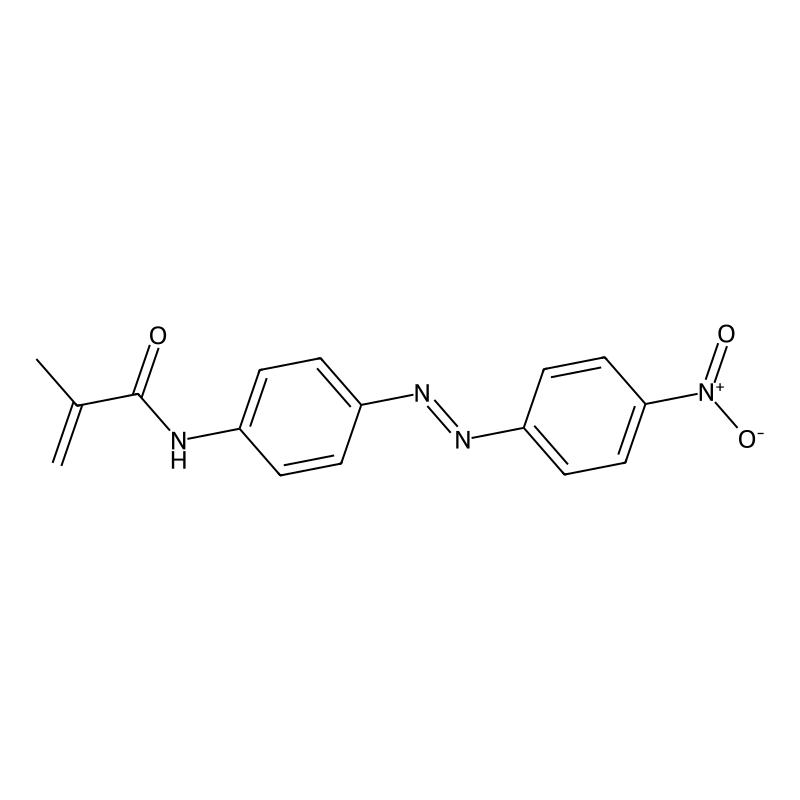

Disperse Orange 3 methacrylamide exhibits a molecular formula of C₁₆H₁₄N₄O₃ with a molecular weight of 310.31 grams per mole [1] [2] [3]. The compound possesses a complex molecular architecture featuring distinct functional groups that contribute to its unique properties. The molecular structure encompasses an azo chromophore (-N=N-) serving as the central connecting bridge between two aromatic ring systems [1] [4].

The atomic composition includes sixteen carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and three oxygen atoms [2] [3]. The bonding configuration reveals a systematic arrangement where the azo bridge links a 4-nitrophenyl group to a 4-aminophenyl moiety, with the amino group further substituted by a methacrylamide functionality [1] [4]. This specific arrangement creates a donor-acceptor system where the amino group acts as an electron donor while the nitro group functions as an electron acceptor [5].

The compound demonstrates one hydrogen bond donor count and five hydrogen bond acceptor counts, contributing to its intermolecular interaction capabilities [2]. The molecular structure includes four rotatable bonds, providing conformational flexibility [2]. The topological polar surface area measures 99.6 Ų, indicating significant polarity characteristics [2].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₃ |

| Molecular Weight | 310.31 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 99.6 Ų |

Spectroscopic Characterization (Ultraviolet-Visible, Fourier Transform Infrared, Nuclear Magnetic Resonance)

The spectroscopic characterization of Disperse Orange 3 methacrylamide reveals distinctive absorption patterns and molecular vibrations. Ultraviolet-visible spectroscopy demonstrates a maximum absorption wavelength at 377 nanometers, characteristic of the azo chromophore system [1] [4]. This absorption maximum corresponds to the π-π* transition within the conjugated azo system, which determines the compound's orange coloration [6].

In ethanol solvent, the compound exhibits multiple absorption bands at 227 nanometers, 275 nanometers, and 443 nanometers, corresponding to different electronic transitions [6]. The primary π-π* transition occurs at 227 nanometers, while the secondary π-π* transition appears at 275 nanometers, and the n-π* transition manifests at 443 nanometers [6]. The molar extinction coefficient at maximum absorbance reaches 1.35 × 10⁴ M⁻¹ cm⁻¹ with an oscillator strength of 15.83 × 10⁻² M⁻¹ cm⁻² [6].

Fourier transform infrared spectroscopy reveals characteristic vibrational modes associated with the functional groups present in the molecule [7]. The infrared spectrum demonstrates peaks corresponding to the amino group stretching vibrations, the azo bond characteristics, and the methacrylamide functionality [7]. The nitro group exhibits distinctive asymmetric and symmetric stretching vibrations in the 1500-1350 cm⁻¹ region [7].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework [8]. The ¹H nuclear magnetic resonance spectrum reveals characteristic chemical shifts for the aromatic protons, the amino group protons, and the methacrylic moiety [8]. The compound demonstrates specific chemical shift patterns consistent with its molecular structure and electronic environment [8].

Thermal Stability and Decomposition Behavior

Disperse Orange 3 methacrylamide exhibits characteristic thermal behavior with a melting point range of 199-204°C with decomposition [1] [9] [10]. This decomposition upon melting indicates thermal instability at elevated temperatures, which is typical for azo compounds containing multiple functional groups [11] [12].

The thermal analysis reveals that the compound undergoes decomposition rather than clean melting, suggesting complex thermal degradation pathways [11] [13]. The decomposition process likely involves the breakdown of the azo bond, which is thermally labile, followed by degradation of the organic substituents [11] [12]. The nitro group and methacrylamide functionality contribute to the overall thermal behavior of the compound [11].

Thermal gravimetric analysis studies on related azo compounds indicate that decomposition typically occurs through multiple stages, beginning with the cleavage of the most thermally sensitive bonds [14]. The compound's thermal stability is influenced by the presence of the electron-withdrawing nitro group and the electron-donating amino group, which create an internal charge transfer system [14].

Polymeric derivatives of Disperse Orange 3 methacrylamide, such as poly(Disperse Orange 3 methacrylamide), demonstrate glass transition temperatures around 103°C, indicating the thermal behavior of the polymer matrix [15]. This information provides insight into the thermal processing conditions required for polymer applications [15].

Solubility and Solvent Interaction Dynamics

The solubility profile of Disperse Orange 3 methacrylamide reflects its amphiphilic nature, with specific solvent interactions determined by the molecular polarity and hydrogen bonding capabilities [16] [17]. The compound demonstrates solubility in chloroform and toluene, indicating compatibility with moderately polar and nonpolar organic solvents [16] [15].

The compound exhibits limited water solubility, consistent with its classification as a disperse dye [18]. Disperse dyes are characterized by their water insolubility and their ability to dye hydrophobic fibers through physical adsorption rather than chemical bonding [18]. This solubility behavior is attributed to the predominantly aromatic character of the molecule and the hydrophobic nature of the azo chromophore system [18].

Solvent interaction dynamics involve multiple molecular mechanisms including hydrogen bonding through the amino and methacrylamide groups, π-π stacking interactions through the aromatic systems, and dipole-dipole interactions [19]. The compound's XLogP3-AA value of 3.7 indicates moderate lipophilicity, suggesting favorable interactions with organic solvents of intermediate polarity [2].

The solubility characteristics make the compound suitable for incorporation into polymer matrices for optical applications [19]. Studies demonstrate successful encapsulation of related disperse dyes in amphiphilic polymer systems, indicating potential for drug delivery and materials applications [19].

Photoresponsive Behavior of the Azo Chromophore

The azo chromophore in Disperse Orange 3 methacrylamide exhibits characteristic photoresponsive behavior through trans-cis isomerization processes [20] [21] [22]. Upon exposure to ultraviolet or visible light, the compound undergoes reversible photoisomerization, changing from the thermodynamically stable trans configuration to the metastable cis form [20] [21].

The photoisomerization process involves electronic excitation of the azo bond, leading to rotation about the nitrogen-nitrogen double bond [21] [22]. This conformational change results in significant alterations in molecular geometry, with the end-to-end distance decreasing by approximately 3.5 angstroms and changes in dipole moment of several Debye units [22].

The photoresponsive behavior is wavelength-dependent, with the compound absorbing maximally at 377 nanometers [1] [4]. The absorption spectrum indicates that both ultraviolet and blue visible light can induce the trans-cis isomerization [6] [22]. The reverse cis-trans isomerization can occur thermally or through irradiation with light of different wavelengths [20] [21].

The photoisomerization kinetics depend on multiple factors including light intensity, wavelength, temperature, and surrounding matrix properties [20] [23]. In polymer matrices, the photoresponsive behavior enables applications in light-controlled materials, optical switches, and photomechanical actuators [23] [24].

Studies demonstrate that the photoresponsive properties can be modulated through chemical modification and incorporation into different host systems [25] [26]. The azo chromophore maintains its photoswitching capabilities when incorporated into polymer chains, enabling the development of photoresponsive materials for various technological applications [23] [26].

The compound exhibits fluorescence at 532 nanometers when excited at 440 nanometers, demonstrating a significant Stokes shift of 89 nanometers [6]. This fluorescence behavior, combined with the photoisomerization properties, makes the compound suitable for fluorescence imaging applications [6].

| Optical Property | Value |

|---|---|

| Maximum Absorption | 377 nm |

| Fluorescence Emission | 532 nm |

| Stokes Shift | 89 nm |

| Molar Extinction Coefficient | 1.35 × 10⁴ M⁻¹ cm⁻¹ |

| Oscillator Strength | 15.83 × 10⁻² M⁻¹ cm⁻² |

The synthesis of Disperse Orange 3 methacrylamide follows the classical two-step azo dye formation process involving diazotization of an aromatic amine followed by electrophilic aromatic substitution with a coupling component [1] [2]. The reaction mechanism begins with the formation of the diazonium salt from 4-nitroaniline, followed by coupling with methacrylamide-substituted aniline derivatives.

The diazotization step requires precise temperature control between 0-5°C to maintain the stability of the diazonium intermediate [3] [4]. The reaction proceeds through the in-situ generation of nitrous acid from sodium nitrite and hydrochloric acid, which subsequently reacts with the protonated amine to form the highly reactive nitrosonium ion [4] [5]. The nitrosonium ion attacks the nitrogen atom of 4-nitroaniline, leading to the formation of the diazonium salt through a series of proton transfers and water elimination [5].

The coupling reaction involves electrophilic aromatic substitution where the diazonium salt acts as the electrophile attacking the electron-rich aromatic ring of the methacrylamide-substituted coupling component [1] [6]. This reaction typically occurs at low temperatures (0-10°C) and requires acidic conditions (pH 1.0-2.0) to maintain the electrophilicity of the diazonium species [7] [2]. The reaction mechanism proceeds through resonance-stabilized carbocation intermediates, with the final product formation completing within 2-4 hours under optimal conditions [7].

Synthesis Conditions and Yield Optimization for Disperse Orange 3 Methacrylamide

| Parameter | Optimal Range | Industrial Scale Considerations |

|---|---|---|

| Diazotization Temperature (°C) | 0-5 | Ice cooling systems required |

| Diazotization Time (hours) | 1.0-2.0 | Extended time for complete conversion |

| Coupling Temperature (°C) | 0-10 | Temperature control critical |

| Coupling Time (hours) | 2.0-4.0 | Slow addition prevents side reactions |

| pH Range (Coupling) | 1.0-2.0 | Strong acid conditions maintained |

| Typical Yield (%) | 85-95 | Higher yields with controlled addition rates |

| Reaction Solvent | Aqueous HCl | Large volumes require efficient mixing |

| Catalyst Requirements | None required | Cost-effective catalyst-free process |

Industrial-scale synthesis requires careful consideration of reaction kinetics and mass transfer limitations [8]. The formation of the azo bond (-N=N-) is thermodynamically favorable under the specified conditions, with the reaction proceeding through a concerted mechanism that minimizes side product formation [2]. However, competing reactions such as hydrolysis of the diazonium salt and formation of phenolic compounds can reduce overall yields if temperature and pH conditions are not strictly maintained [3] [9].

Purification Techniques for Industrial-Grade Production

Industrial purification of Disperse Orange 3 methacrylamide requires a multi-stage approach to achieve the high purity standards necessary for commercial applications [10] [11]. The primary purification challenge stems from the presence of unreacted starting materials, side products from competing reactions, and inorganic salts from the synthesis process.

Recrystallization remains the most cost-effective purification method for industrial applications, typically achieving purities of 95-98% [10] [12]. The process involves dissolution of the crude product in a suitable solvent system, followed by controlled crystallization to remove impurities. Methyl ethyl ketone and water-saturated methyl ethyl ketone have been identified as preferred solvents due to their selective dissolution properties and environmental compatibility [10].

The crystallization process parameters significantly influence product quality and yield. Temperature control during the cooling phase (typically 0.05-0.4°C/min) ensures optimal crystal formation and minimizes occlusion of impurities [10]. Seeding with pure crystals (0.5-10% by weight) can improve particle size distribution and reduce crystallization time, leading to more consistent product quality [10].

Purification Techniques for Industrial-Grade Production

| Purification Method | Purity Achieved (%) | Industrial Feasibility | Cost Factor | Scalability |

|---|---|---|---|---|

| Recrystallization | 95-98 | High | Medium | Good |

| Column Chromatography | 98-99.5 | Low | High | Poor |

| Vacuum Filtration | 85-90 | Very High | Low | Excellent |

| Washing with Cold Water | 80-85 | Very High | Very Low | Excellent |

| Centrifugal Separation | 90-95 | High | Medium | Good |

| Solvent Extraction | 88-92 | Medium | Medium | Good |

Advanced purification techniques such as high-speed countercurrent chromatography and nanofiltration have shown promise for achieving analytical-grade purity (>99%) [12] [13]. However, these methods are typically reserved for specialized applications due to their higher operational costs and limited scalability. For standard industrial applications, a combination of vacuum filtration, cold water washing, and recrystallization provides an optimal balance between purity, cost, and throughput [14] [15].

The implementation of continuous purification processes has demonstrated significant advantages over traditional batch methods. Continuous crystallization systems can achieve 2.4-4.5 times reduction in plant footprint while maintaining comparable product quality [8]. These systems also offer improved process control and reduced water consumption (39-42% less than conventional batch processes) [8].

Scalability Challenges and Yield Optimization

The transition from laboratory-scale to industrial-scale production of Disperse Orange 3 methacrylamide presents numerous technical and operational challenges [16] [17]. These challenges stem primarily from the complex nature of the diazotization-coupling reaction system and the stringent quality requirements for the final product.

Heat transfer limitations represent one of the most significant scalability challenges [17] [18]. The highly exothermic nature of the diazotization reaction requires precise temperature control to prevent thermal decomposition of the diazonium intermediate [3] [4]. In large-scale reactors, temperature gradients can develop due to inadequate heat removal, leading to localized hot spots that promote side reactions and reduce overall yield [17] [19].

Mass transfer efficiency becomes increasingly critical at industrial scale due to the heterogeneous nature of the reaction system [20] [18]. The diazonium salt formation occurs in the aqueous phase, while the coupling reaction involves both aqueous and organic phases. Inadequate mixing can result in concentration gradients that limit reaction rates and promote competing reactions [2] [21]. Advanced impeller designs and multi-stage mixing systems have been developed to address these challenges, though implementation costs can be substantial [21].

Scalability Challenges and Technological Solutions

| Challenge Category | Impact on Production | Proposed Solutions | Implementation Status |

|---|---|---|---|

| Heat Transfer Limitations | Temperature gradient formation | Multi-stage cooling systems | Mature Technology |

| Mass Transfer Efficiency | Incomplete mixing in large reactors | Advanced impeller designs | Developing |

| Yield Optimization | Side reaction formation | Controlled addition protocols | Standard Practice |

| Equipment Corrosion | Equipment degradation | Corrosion-resistant materials | Established |

| Waste Heat Management | Energy inefficiency | Heat recovery systems | Emerging |

| Product Quality Control | Batch-to-batch variation | In-line monitoring systems | Advanced Development |

| Raw Material Handling | Safety and handling issues | Automated feeding systems | Standard Practice |

| Process Automation | Manual process dependencies | Process control integration | Developing |

Yield optimization strategies focus on minimizing competing reactions and maximizing the selectivity of the desired azo coupling [8]. Controlled addition protocols, where the diazonium salt solution is slowly added to the coupling component, have demonstrated significant improvements in yield (up to 96.60% for similar azo dyes) [8]. This approach prevents accumulation of diazonium species that can undergo hydrolysis or other decomposition reactions [3] [9].

The economic impact of scalability challenges is substantial, with raw material costs representing 40-60% of total production costs for azo dyes [16]. Fluctuating prices of petrochemical-derived starting materials add additional complexity to cost management [16]. Process intensification through continuous flow reactors has shown promise for reducing both capital and operating costs, with studies demonstrating cost reductions of up to 4.68 times compared to traditional batch processes [8].

Byproduct Analysis and Environmental Considerations

The synthesis of Disperse Orange 3 methacrylamide generates several categories of byproducts that pose varying degrees of environmental concern [23] [24]. The most significant environmental impact arises from the formation of aromatic amines through cleavage of unreacted diazonium salts and incomplete coupling reactions [25] [24] [26].

Aromatic amine byproducts, particularly those derived from 4-nitroaniline, present the highest environmental risk due to their carcinogenic and mutagenic properties [24] [26]. These compounds typically represent 1-2% of total waste but require specialized treatment due to their toxicity [25] [27]. The primary aromatic amines of concern include 4-nitroaniline residues and various substituted anilines formed through competing reactions [29].

Unreacted diazonium salts constitute 2-3% of the waste stream but pose significant handling challenges due to their explosive nature when dry [1] [2]. These compounds must be decomposed through controlled hydrolysis or reduction reactions before disposal [2] [5]. The decomposition process typically employs reducing agents such as sodium dithionite or controlled acidic hydrolysis to convert the diazonium species to less hazardous aromatic amines, which can then be subjected to biological treatment [14] [15].

Byproduct Analysis and Environmental Considerations

| Byproduct | Quantity (% of total waste) | Environmental Concern Level | Treatment Method | Disposal Cost ($/kg) |

|---|---|---|---|---|

| 4-Nitroaniline residues | 5-8 | High | Chemical reduction | 15-25 |

| Unreacted Diazonium Salts | 2-3 | Very High | Controlled decomposition | 50-80 |

| Aromatic Amines | 1-2 | Very High | Biological degradation | 100-150 |

| Sodium Chloride | 15-20 | Low | Crystallization recovery | 1-2 |

| Organic Solvents | 10-15 | Medium | Distillation recovery | 5-10 |

| Colored Wastewater | 60-70 | High | Advanced oxidation | 8-12 |

| Metallic Impurities | <1 | Medium | Ion exchange | 20-30 |

Colored wastewater represents the largest volume byproduct (60-70% of total waste) and poses significant environmental challenges due to its high biochemical oxygen demand and chemical oxygen demand [24] [30]. The colored effluent can inhibit photosynthesis in aquatic environments and disrupt ecosystem balance [24] [31]. Advanced oxidation processes, including ozonation and photocatalytic degradation, have demonstrated effectiveness in treating azo dye-contaminated wastewater [13] [32].

Sodium chloride, formed as a byproduct of the diazotization reaction, represents 15-20% of the waste stream but poses minimal environmental risk [24]. This material can often be recovered through crystallization and reused in other industrial processes, providing both environmental and economic benefits [10]. The recovery process typically achieves purities sufficient for use as technical-grade sodium chloride.

Environmental regulations, particularly those addressing azo dye discharge limits, have become increasingly stringent [25] [27]. Canadian environmental guidelines specify maximum discharge concentrations of 2.3 µg/L for certain azo disperse dyes at textile facility discharge points [25] [27]. Compliance with these regulations requires sophisticated wastewater treatment systems and continuous monitoring capabilities [27] [35].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant